molecular formula C20H15N3O4 B2738819 7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol CAS No. 308298-18-2

7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol

Cat. No. B2738819
CAS RN: 308298-18-2
M. Wt: 361.357
InChI Key: QAFOHHPHHYVGNB-UHFFFAOYSA-N
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Description

The compound “7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol” is a complex organic molecule that contains several functional groups and structural features, including a furan ring, a nitrophenyl group, an amino group, a methyl group, and a quinolin-8-ol moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different part of the molecule. For instance, the quinoline core could be synthesized using known methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes syntheses .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and structural features. The furan ring, nitrophenyl group, amino group, methyl group, and quinolin-8-ol moiety would all contribute to the overall structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could participate in amide bond formation, the nitro group could be reduced to an amine, and the furan ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar hydroxyl, nitro, and amino groups could increase its solubility in polar solvents .

Scientific Research Applications

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of other quinoline derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

7-[furan-2-yl-(4-nitroanilino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c24-20-16(10-5-13-3-1-11-21-18(13)20)19(17-4-2-12-27-17)22-14-6-8-15(9-7-14)23(25)26/h1-12,19,22,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFOHHPHHYVGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(C3=CC=CO3)NC4=CC=C(C=C4)[N+](=O)[O-])O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol

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